Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its thiazole ring. This compound is known for its diverse biological activities and is often used in the synthesis of various pharmaceuticals and biologically active agents .
Mechanism of Action
Target of Action
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The molecular weight of this compound is 26535 , which could potentially influence its bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These solubility properties could potentially influence the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall integrity . Additionally, it exhibits binding affinity towards enzymes like xanthine oxidase, which is involved in purine metabolism . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Cellular Effects
This compound affects various cellular processes and functions. It has been observed to induce cytotoxic effects in cancer cell lines, leading to cell death through apoptosis . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and differentiation . Furthermore, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, modulating their activity. For example, it inhibits the activity of xanthine oxidase by binding to its active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can lead to reduced levels of uric acid, which is beneficial in conditions like gout. Additionally, the compound can induce enzyme inhibition or activation, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light or heat can lead to degradation . Long-term effects observed in in vitro and in vivo studies include sustained cytotoxicity in cancer cells and prolonged inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, it can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by efflux pumps and transport proteins . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and induces apoptosis in cancer cells . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl 2-mercaptoacetate with 4-phenylthiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a one-pot synthesis method where all reactants are combined in a single reaction vessel. This method enhances efficiency and reduces production costs. The reaction mixture is typically heated to a specific temperature and stirred for a set period to ensure complete reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
- Ethyl 2-mercapto-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-mercapto-4-chlorophenyl-1,3-thiazole-5-carboxylate
- Ethyl 2-mercapto-4-nitrophenyl-1,3-thiazole-5-carboxylate
Uniqueness: Ethyl 2-mercapto-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific phenyl substitution, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-phenyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-2-15-11(14)10-9(13-12(16)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSCMRZQAUGMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)S1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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